Zhebeirine
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Overview
Description
Zhebeirine is a steroidal alkaloid isolated from the bulbs of Fritillaria puqiensis. It is known for its antitussive and expectorant properties . The compound has a chemical formula of C27H43NO2 and a molecular weight of 413.64 g/mol . This compound is a colorless to light yellow liquid with an aromatic odor .
Mechanism of Action
Target of Action
Zhebeirine, a steroidal alkaloid, primarily targets cell cycle-related proteins in non-small cell lung cancer (NSCLC) cells . These proteins include CDK1, CDK2, Cyclin A2, and Cyclin B2 , which are key proteins in different phases of the cell cycle .
Mode of Action
This compound interacts with its targets by down-regulating their expression . This interaction leads to significant changes in the cell cycle, effectively arresting it . The compound also inhibits the phosphorylation of p53, a protein that plays a crucial role in cell cycle regulation .
Biochemical Pathways
This compound primarily affects the cell cycle-related pathways . By down-regulating the expression of key proteins in these pathways, this compound can arrest the cell cycle . Moreover, the compound influences the p53 signaling pathway . It significantly decreases the levels of proteins participating in this pathway, including PCNA, 14-3-3σ, and CHEK1 .
Pharmacokinetics
The pharmacokinetics of a compound typically include its absorption, distribution, metabolism, and excretion (adme), all of which can impact its bioavailability
Result of Action
This compound has a significant inhibitory effect on cell viability, with an IC50 value of 36.93 μM . It can also significantly inhibit the growth of A549 cells, a type of NSCLC cell, both in vitro and in vivo . The molecular and cellular effects of this compound’s action primarily involve the arrest of the cell cycle and the regulation of related pathways .
Preparation Methods
Zhebeirine is typically synthesized through an oxidation reaction. One common method involves the reaction of phthalic acid with tert-butyl hydroperoxide in the presence of halogenated hydrocarbons This method is efficient and yields a high purity product
Chemical Reactions Analysis
Zhebeirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes and acids.
Reduction: The compound can be reduced to form alcohols and ketones.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles such as sodium methoxide.
Scientific Research Applications
Zhebeirine has several scientific research applications:
Comparison with Similar Compounds
Zhebeirine is often compared with other steroidal alkaloids such as:
Verticine: Known for its anti-inflammatory properties.
Isoverticine: Exhibits similar antitussive effects.
Eduardine: Another alkaloid with cytotoxic activity.
Zhebeisine: A newly discovered alkaloid with a unique veratramine skeleton.
Properties
CAS No. |
143120-47-2 |
---|---|
Molecular Formula |
C28H45NO2 |
Molecular Weight |
427.673 |
IUPAC Name |
(1S,2R,6R,9R,11S,14R,15R,18R,20R,23S,24R)-10-ethyl-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C28H45NO2/c1-4-18-19-6-7-20-21(23(19)15-29-14-16(2)5-8-26(18)29)12-24-22(20)13-27(31)25-11-17(30)9-10-28(24,25)3/h16-26,30H,4-15H2,1-3H3/t16-,17-,18?,19-,20+,21+,22-,23+,24-,25+,26-,28+/m1/s1 |
InChI Key |
REQSVDMOVQJECV-ZBXXMAMASA-N |
SMILES |
CCC1C2CCC3C(C2CN4C1CCC(C4)C)CC5C3CC(=O)C6C5(CCC(C6)O)C |
solubility |
not available |
Origin of Product |
United States |
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